molecular formula C9H12FN3O3 B048457 1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine CAS No. 119555-47-4

1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine

Cat. No.: B048457
CAS No.: 119555-47-4
M. Wt: 229.21 g/mol
InChI Key: LTDCCBLBAQXNKP-VMHSAVOQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DDG-39 involves the fluorination of a pentofuranosyl sugar followed by its coupling with cytosine. The key steps include:

Industrial Production Methods

Industrial production of DDG-39 follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

DDG-39 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted analogs of DDG-39, each with distinct biological activities .

Scientific Research Applications

DDG-39 has a wide range of scientific research applications:

Mechanism of Action

DDG-39 exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of HIV-1 and the DNA polymerase of HBV. This inhibition prevents the replication of viral genetic material, thereby reducing viral load. The compound targets the active site of these enzymes, blocking their activity and disrupting the viral replication cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DDG-39 is unique due to its specific fluorination at the 2-position of the pentofuranosyl ring, which enhances its antiviral activity and selectivity. This structural modification distinguishes it from other nucleoside analogs and contributes to its potent antiviral properties .

Properties

CAS No.

119555-47-4

Molecular Formula

C9H12FN3O3

Molecular Weight

229.21 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8+/m0/s1

InChI Key

LTDCCBLBAQXNKP-VMHSAVOQSA-N

SMILES

C1C(OC(C1F)N2C=CC(=NC2=O)N)CO

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1F)N2C=CC(=NC2=O)N)CO

Canonical SMILES

C1C(OC(C1F)N2C=CC(=NC2=O)N)CO

Synonyms

1-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine
1-(2,3-dideoxy-2-fluoropentofuranosyl)cytosine
2'-F-dd-ara-C
2'-fluoro-2',3'-dideoxyarabinosylcytosine
2,3-DDFPC

Origin of Product

United States

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